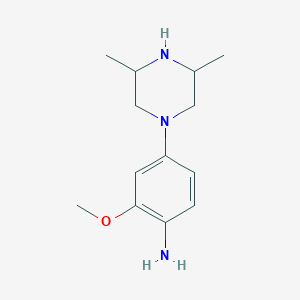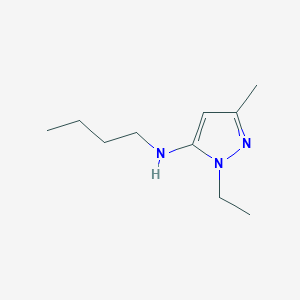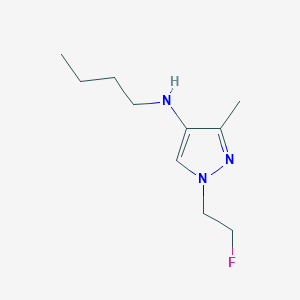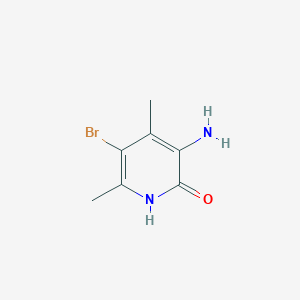![molecular formula C9H5ClN4OS B11733864 7-Amino-5-chloro-2-(2-furyl)thiazolo[5,4-d]pyrimidine](/img/structure/B11733864.png)
7-Amino-5-chloro-2-(2-furyl)thiazolo[5,4-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Amino-5-cloro-2-(2-furil)tiazolo[5,4-d]pirimidina: es un compuesto heterocíclico que pertenece a la familia de la tiazolo[5,4-d]pirimidina. Este compuesto se caracteriza por su estructura única, que incluye un anillo de tiazol fusionado a un anillo de pirimidina, con un grupo amino en la posición 7, un átomo de cloro en la posición 5 y un anillo de furano en la posición 2.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 7-Amino-5-cloro-2-(2-furil)tiazolo[5,4-d]pirimidina típicamente involucra los siguientes pasos :
Formación del Anillo de Tiazol: La síntesis comienza con la reacción de 2-aminotiofenol con un cloruro de arilacilo adecuado en condiciones de alta temperatura para formar el anillo de tiazol.
Ciclación: El producto intermedio se cicla con formamida o ácido fórmico para formar el núcleo de tiazolo[5,4-d]pirimidina.
Cloración: El compuesto resultante se clora luego usando oxicloruro de fósforo (POCl3) bajo irradiación de microondas para introducir el átomo de cloro en la posición 5.
Aminación: Finalmente, el compuesto se trata con una solución acuosa de amoníaco para introducir el grupo amino en la posición 7.
Métodos de Producción Industrial
La producción industrial de este compuesto sigue rutas sintéticas similares, pero a menudo emplea reactores de flujo continuo y condiciones de reacción optimizadas para mejorar el rendimiento y la pureza. El uso de síntesis asistida por microondas y técnicas de cribado de alto rendimiento son comunes en entornos industriales para optimizar el proceso de producción .
Análisis De Reacciones Químicas
Tipos de Reacciones
7-Amino-5-cloro-2-(2-furil)tiazolo[5,4-d]pirimidina experimenta varias reacciones químicas, que incluyen:
Reacciones de Sustitución: El átomo de cloro en la posición 5 puede ser sustituido por diferentes nucleófilos, como aminas o tioles, en condiciones apropiadas.
Oxidación y Reducción: El compuesto puede sufrir reacciones de oxidación y reducción, particularmente en el anillo de furano y el grupo amino.
Reacciones de Ciclación: El compuesto puede participar en reacciones de ciclación para formar estructuras heterocíclicas más complejas.
Reactivos y Condiciones Comunes
Reacciones de Sustitución: Los reactivos comunes incluyen aminas, tioles y haluros de alquilo. Las condiciones típicamente involucran el uso de solventes apróticos polares y bases suaves.
Oxidación y Reducción: Los reactivos como peróxido de hidrógeno, borohidruro de sodio y catalizadores de paladio se utilizan comúnmente.
Reacciones de Ciclación: La ciclación a menudo requiere el uso de ácidos o bases fuertes y temperaturas elevadas.
Productos Principales
Derivados Sustituidos: Las reacciones de sustitución producen varios derivados sustituidos con diferentes grupos funcionales.
Productos Oxidados y Reducidos: Las reacciones de oxidación y reducción producen formas oxidadas o reducidas correspondientes del compuesto.
Productos Ciclados: Las reacciones de ciclación dan como resultado la formación de compuestos heterocíclicos más complejos.
Aplicaciones Científicas De Investigación
7-Amino-5-cloro-2-(2-furil)tiazolo[5,4-d]pirimidina tiene varias aplicaciones de investigación científica, que incluyen:
Investigación Biológica: Se utiliza en estudios que investigan la actividad biológica de los derivados de tiazolo[5,4-d]pirimidina, particularmente sus propiedades antiinflamatorias y antimicrobianas.
Síntesis Química: El compuesto sirve como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos con posibles aplicaciones farmacéuticas.
Aplicaciones Industriales: Se utiliza en el desarrollo de nuevos materiales con propiedades electrónicas y ópticas específicas.
Mecanismo De Acción
El mecanismo de acción de 7-Amino-5-cloro-2-(2-furil)tiazolo[5,4-d]pirimidina implica su interacción con los receptores de adenosina. El compuesto actúa como antagonista en los receptores de adenosina A1 y A2A, inhibiendo su actividad. Esta interacción modula varios procesos fisiológicos, incluida la neurotransmisión, la función cardiovascular y la respuesta inmunitaria . Los objetivos moleculares incluyen los receptores acoplados a proteínas G, que están involucrados en las vías de transducción de señales .
Comparación Con Compuestos Similares
Compuestos Similares
2-(2-Fluorobencil)-5-(furano-2-il)-tiazolo[5,4-d]pirimidin-7-amina: Este compuesto tiene una estructura similar, pero con un grupo fluorobencilo en lugar de un átomo de cloro.
Tiazolo[5,4-d]tiazoles: Estos compuestos tienen un núcleo similar de tiazol-pirimidina, pero con diferentes sustituyentes.
Unicidad
7-Amino-5-cloro-2-(2-furil)tiazolo[5,4-d]pirimidina es única debido a su patrón específico de sustitución, que confiere una actividad biológica y reactividad química distintas. Su capacidad para actuar como un antagonista del receptor de adenosina lo convierte en un compuesto valioso en la investigación de química medicinal .
Propiedades
Fórmula molecular |
C9H5ClN4OS |
|---|---|
Peso molecular |
252.68 g/mol |
Nombre IUPAC |
5-chloro-2-(furan-2-yl)-[1,3]thiazolo[5,4-d]pyrimidin-7-amine |
InChI |
InChI=1S/C9H5ClN4OS/c10-9-13-6(11)5-8(14-9)16-7(12-5)4-2-1-3-15-4/h1-3H,(H2,11,13,14) |
Clave InChI |
BCWPMZYQGNHNHP-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)C2=NC3=C(N=C(N=C3S2)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1R)-1-amino-3-hydroxypropyl]-5-(trifluoromethyl)benzonitrile](/img/structure/B11733784.png)

![(3R)-3-amino-3-[3,4-bis(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B11733807.png)
![1-[(1R,2R)-2-(propan-2-yl)cyclopropyl]methanamine hydrochloride](/img/structure/B11733808.png)




![2-Methyl-6-{[(pyridin-3-yl)methyl]amino}-2,3-dihydropyridazin-3-one](/img/structure/B11733846.png)
![2-(3-{[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11733852.png)

![N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine](/img/structure/B11733860.png)
![N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}ethanamine](/img/structure/B11733865.png)

